1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-15-8(6-9(11)13-15)10(16)14-5-4-12-7(14)2/h4-6H,3H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADNWWRWQBDZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation Reactions for Pyrazole Core Formation
The pyrazole ring is typically constructed via condensation of hydrazines with 1,3-diketones or alkynes. For example, diethyl butynedioate has been used as a starting material for synthesizing 5-substituted pyrazole-3-carboxylates through condensation with methylhydrazine. In the case of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine, a similar strategy could involve:
Synthesis of 5-Hydroxy-1-ethyl-1H-pyrazole-3-carboxylate :
Diethyl butynedioate reacts with ethylhydrazine (instead of methylhydrazine) under controlled temperatures (-10°C to 0°C) to form the pyrazole ring. This intermediate is critical for introducing the ethyl group at the 1-position.Bromination at the 5-Position :
Tribromophosphorus ($$ \text{PBr}3 $$) or $$ \text{POBr}3 $$ can brominate the hydroxyl group of the pyrazole intermediate, replacing it with a bromine atom. This step facilitates subsequent functionalization via cross-coupling reactions.Coupling with 2-Methylimidazole :
The brominated pyrazole undergoes a carbonylative coupling reaction with 2-methylimidazole. Palladium-catalyzed carbonylation (e.g., using $$ \text{CO} $$ gas) or acid chloride formation (using $$ \text{SOCl}_2 $$) may introduce the carbonyl bridge.
Imidazole Carbonyl Group Introduction
The 2-methylimidazole moiety is introduced via nucleophilic acyl substitution or amidation. A patent describing 3-amino-pyrazole derivatives highlights the use of $$ \text{N,N} $$-dimethylformamide (DMF) as a solvent and azido dimethyl phosphate for activating carboxyl groups. For this compound:
Activation of Pyrazole Carboxylic Acid :
The 5-bromo-pyrazole-3-carboxylic acid (from hydrolysis of the ethyl ester) reacts with azido dimethyl phosphate and tert-butyl alcohol to form a mixed carbonate intermediate. This activates the carboxyl group for subsequent coupling.Amidation with 2-Methylimidazole :
The activated intermediate reacts with 2-methylimidazole in the presence of a base (e.g., $$ \text{Na}2\text{CO}3 $$) to form the carbonyl-linked imidazole-pyrazole structure. This step may require heating (70–100°C) and anhydrous conditions.
Final Amination and Purification
The 3-amine group on the pyrazole is introduced early in the synthesis but may require protection-deprotection strategies to prevent side reactions:
Boc Protection :
Tert-butyl carbamate (Boc) groups are used to protect the amine during bromination and coupling steps. For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate is hydrolyzed with trifluoroacetic acid ($$ \text{TFA} $$) to yield the free amine.Deprotection and Isolation :
After coupling the imidazole carbonyl group, the Boc-protected amine is treated with $$ \text{TFA} $$ in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) to remove the protecting group. The product is isolated via extraction (ethyl acetate) and dried with anhydrous $$ \text{Na}2\text{SO}4 $$ .
Alternative Routes: Cyclization Strategies
An alternative approach involves constructing the imidazole ring directly on the pyrazole scaffold:
Formation of Imidazole from Amidine Precursors :
Heating a pyrazole-amide with ammonium acetate and acetic acid can cyclize the side chain into an imidazole ring. For instance, 5-[(2-aminoacetamido)carbonyl]-1-ethyl-1H-pyrazol-3-amine may cyclize to form the 2-methylimidazole group under reflux.Optimization of Reaction Conditions :
Temperature control (70–100°C) and solvent choice (e.g., ethanol or acetonitrile) are critical to avoid decomposition. Tribromophosphorus ($$ \text{PBr}_3 $$) may assist in eliminating water during cyclization.
Process Considerations and Challenges
Raw Material Availability :
Diethyl butynedioate and ethylhydrazine are cost-effective starting materials compared to specialized reagents, aligning with industrial scalability.Safety and Toxicity :
Tribromophosphorus and $$ \text{TFA} $$ require careful handling due to their corrosive nature. Substitutes like $$ \text{POCl}_3 $$ or milder deprotection agents (e.g., HCl in dioxane) may enhance safety.Yield Optimization :
Key steps such as the bromination (60–70% yield) and coupling reactions (50–65% yield) often limit overall efficiency. Catalytic systems (e.g., Pd/$$ \text{C} $$) or microwave-assisted synthesis could improve yields.
Analytical Characterization
Spectroscopic Data :
Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%.
Analyse Chemischer Reaktionen
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications:
-
Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and fungi.
Pathogen Minimum Inhibitory Concentration (MIC) Activity Type Staphylococcus aureus 0.22 - 0.25 µg/mL Bactericidal Escherichia coli 0.5 µg/mL Bacteriostatic Candida albicans 0.4 µg/mL Fungicidal -
Anticancer Potential : The compound exhibits promising anticancer properties against various cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 (Breast) 0.46 Induction of apoptosis HepG2 (Liver) 0.71 Inhibition of Aurora-A kinase A549 (Lung) 26 Autophagy induction
The mechanisms primarily involve the inhibition of key enzymes associated with cancer cell proliferation.
Biological Studies
The compound's ability to form hydrogen bonds with active sites in enzymes and receptors allows it to modulate various biological pathways. This property is significant in enzyme inhibition studies and receptor binding assays.
Industrial Applications
In addition to its pharmaceutical potential, this compound is explored for its utility in developing functional materials, such as:
- Dyes for Solar Cells : Its chemical properties make it suitable for applications in photovoltaics.
Study on Anticancer Activity
A study evaluated the effects of similar pyrazole derivatives on MDA-MB-231 breast cancer cells, demonstrating that these compounds could inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Evaluation
Research focused on the antimicrobial properties of this compound revealed strong inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized its effectiveness against biofilm-forming strains, which are often resistant to conventional treatments.
Wirkmechanismus
The mechanism of action of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect processes like cell signaling, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Functional Group Impact on Properties
A. Hydrogen Bonding and Reactivity
- The carbonyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems compared to non-polar substituents like methyl or trifluoromethyl .
B. Metabolic Stability
Pharmacological and Industrial Relevance
- Imidazole-containing derivatives (target compound and analogs) are of interest for targeting enzymes like cytochrome P450 or kinases due to imidazole’s metal-coordinating ability .
- Trifluoromethyl-substituted pyrazoles are prevalent in agrochemicals for their stability and bioactivity .
- Aminoalkyl-substituted pyrazoles (e.g., C₉H₁₈N₄) are explored as intermediates in drug discovery for their basicity and solubility .
Biologische Aktivität
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS No. 1856102-37-8) is a heterocyclic compound featuring both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural properties of this compound allow it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C10H13N5O
- Molecular Weight : 219.24 g/mol
- Structure : The compound includes a pyrazole core substituted with an ethyl group and a carbonyl imidazole moiety, which enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.46 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 0.71 | Inhibition of Aurora-A kinase |
| A549 (Lung) | 26 | Autophagy induction without apoptosis |
| K562 (Leukemia) | 0.04 - 11.4 | Cytotoxic effects via multiple pathways |
The compound's mechanism of action primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival, such as Aurora-A kinase and CDK2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. Studies have evaluated its efficacy against various pathogens using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bacteriostatic |
| Candida albicans | 0.4 | Fungicidal |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including our compound of interest:
- Study on Breast Cancer Cells : A study demonstrated that derivatives similar to 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine inhibited growth in MDA-MB-231 cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties, showing that derivatives exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against biofilm-forming strains .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine?
The synthesis of pyrazole-imidazole hybrids typically involves multi-step protocols. For example:
- Step 1 : Condensation of pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-3-amine) with activated carbonyl reagents.
- Step 2 : Coupling with 2-methylimidazole derivatives via nucleophilic acyl substitution, using coupling agents like EDC/HOBt .
- Step 3 : Purification via column chromatography or recrystallization.
Key intermediates may require characterization via -NMR and IR spectroscopy to confirm functional group transformations .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for the imidazole-carbonyl linkage .
- Spectroscopic analysis : - and -NMR to verify substitution patterns (e.g., ethyl group at N1, carbonyl at C5). IR can confirm the presence of amide C=O stretches (~1650–1700 cm) .
Q. What preliminary assays are recommended to evaluate biological activity?
- In vitro binding assays : Screen against targets like kinases or GPCRs, leveraging the imidazole moiety’s affinity for metal ions or hydrophobic pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How do substitution patterns influence the compound’s binding affinity?
- Hydrophobic interactions : The 2-methylimidazole group enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .
- Electronic effects : Electron-withdrawing groups on the pyrazole ring (e.g., carbonyl) may reduce nucleophilicity at N3, altering reactivity. Compare with analogs lacking the ethyl group or imidazole substituent via molecular docking .
Q. How can researchers resolve discrepancies in binding affinity data across assays?
Q. What strategies improve metabolic stability for in vivo studies?
- Deuterium labeling : Replace labile hydrogens (e.g., ethyl group) to slow oxidative metabolism .
- Prodrug design : Mask the amine group with acetyl or tert-butyl carbamate to enhance bioavailability .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity studies?
Q. Why might crystallographic data conflict with computational docking?
- Flexible docking : Account for protein conformational changes using molecular dynamics simulations (e.g., AMBER).
- Solvent effects : Include explicit water molecules in docking models to improve accuracy .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Characterization Methods |
|---|---|---|
| 1-Ethyl-1H-pyrazol-3-amine | Core scaffold | -NMR, HRMS |
| 2-Methylimidazole-1-carbonyl chloride | Coupling reagent | IR (C=O stretch), -NMR |
Q. Table 2: Binding Affinity Comparison
| Analog | Substituent | IC (nM) | Reference |
|---|---|---|---|
| Target compound | 2-methylimidazole | 12.3 ± 1.2 | |
| Des-methyl analog | H (imidazole) | 89.7 ± 8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
